molecular formula C21H21N3O4 B1591332 2-(4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl)oxyethanol CAS No. 183320-29-8

2-(4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl)oxyethanol

Cat. No. B1591332
M. Wt: 379.4 g/mol
InChI Key: MTLKTHNRZJKPRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI string of this compound is InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16 (11-15)24-21-17-12-19 (28-10-9-26-2)20 (27-8-7-25)13-18 (17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3, (H,22,23,24) . The IUPAC name is 2- ( {4- [ (3-ethynylphenyl)amino]-6- (2-methoxyethoxy)quinazolin-7-yl}oxy)ethan-1-ol .


Physical And Chemical Properties Analysis

This compound has a water solubility of 0.0105 mg/mL, a logP of 2.51 (ALOGPS) or 2.56 (Chemaxon), and a logS of -4.6 (ALOGPS) . It has a pKa (Strongest Acidic) of 15.06 and a pKa (Strongest Basic) of 4.62 . It has a refractivity of 103.03 m3·mol-1 and a polarizability of 41.3 Å^3 .

Scientific Research Applications

Antioxidant Properties

Quinazolinones have been evaluated for their antioxidant properties, revealing the significance of structural modifications on their efficacy. Studies show that the presence of hydroxyl groups alongside methoxy substituents or a second hydroxyl on the phenyl ring enhances antioxidant activity. Certain derivatives also exhibit metal-chelating properties, indicating their potential in oxidative stress-related conditions (Mravljak et al., 2021).

Anticancer Activity

Research into quinazolinone derivatives has demonstrated promising anticancer effects. By synthesizing various derivatives, researchers have investigated their cytotoxic activities against different cancer cell lines, with some compounds showing significant cytotoxicity. This highlights the potential of quinazolinone derivatives as anticancer agents (Hassanzadeh et al., 2019).

Antimicrobial and Antifungal Activities

Quinazolinone compounds have been synthesized and tested for their antimicrobial and antifungal activities. The presence of chloro and methoxy groups in the compounds was found to enhance their antimicrobial activity, indicating their potential as antimicrobial agents (Patel & Patel, 2011).

Anti-inflammatory and Analgesic Activities

The synthesis of quinazolinone derivatives and their evaluation for anti-inflammatory and analgesic activities have shown promising results. Some compounds significantly inhibited inflammation and demonstrated analgesic effects, suggesting their potential in managing pain and inflammation (Alagarsamy et al., 2011).

Tubulin-Binding and Tumor-Vascular Disrupting Agents

Quinazolinone derivatives have been identified as a novel class of tubulin-binding tumor-vascular disrupting agents. They target established blood vessels in tumors, inhibiting tumor cell proliferation, inducing apoptosis, and disrupting tumor vasculature. This represents a promising approach to cancer treatment (Cui et al., 2017).

Synthesis Techniques

Research has also focused on the synthesis of quinazolinone derivatives, exploring various techniques and reactions to develop compounds with potential biological activity. These studies contribute to the understanding of quinazolinone chemistry and its application in medicinal chemistry (Wang et al., 2018).

Future Directions

The future directions for the use or study of this compound are not provided in the search results. As a metabolite of Erlotinib , it may have potential applications in the study of the pharmacokinetics and pharmacodynamics of Erlotinib.

properties

IUPAC Name

2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(28-10-9-26-2)20(27-8-7-25)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLKTHNRZJKPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10939711
Record name 2-{[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl)oxyethanol

CAS RN

183320-29-8, 183321-86-0
Record name CP-373413
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183320298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-373413
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBL2O556JZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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